3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride
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Overview
Description
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of butanoic acid, featuring a pyridine ring substituted at the second position and a methyl group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 3-methylbutanoic acid.
Grignard Reaction: 2-bromopyridine undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with 3-methylbutanoic acid chloride to form the intermediate product.
Hydrolysis: The intermediate product is hydrolyzed to yield 3-Methyl-2-(pyridin-2-yl)butanoic acid.
Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the Grignard reagent and subsequent intermediates.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride
- 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride
- 3-Methyl-2-(pyridin-3-yl)butanoic acid hydrochloride
Uniqueness
3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-methyl-2-pyridin-2-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(2)9(10(12)13)8-5-3-4-6-11-8;/h3-7,9H,1-2H3,(H,12,13);1H |
InChI Key |
HJJQOGNTDUSUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)C(=O)O.Cl |
Origin of Product |
United States |
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